molecular formula C19H21N3O5 B4079501 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide

Cat. No. B4079501
M. Wt: 371.4 g/mol
InChI Key: ZPUKUMOXMNRBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. INH1 was first identified as a selective inhibitor of TGF-β-induced epithelial-mesenchymal transition (EMT) in cancer cells. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide acts by inhibiting the activity of the Rho kinase (ROCK) signaling pathway. ROCK is a key regulator of actin cytoskeleton dynamics, cell migration, and proliferation. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide binds to the ATP-binding site of ROCK, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the TGF-β signaling pathway, which is involved in EMT.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, inhibit the activation of myofibroblasts, and reduce the production of pro-inflammatory cytokines and chemokines. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide also has some limitations. It has been shown to have off-target effects on other kinases, which may limit its specificity. It may also have limited bioavailability and pharmacokinetic properties, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the study of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide. One direction is to optimize the structure of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide to improve its specificity and efficacy. Another direction is to study the pharmacokinetic properties of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide and develop more effective drug delivery systems. In addition, further studies are needed to investigate the potential therapeutic applications of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide in various diseases, including cancer, fibrosis, and inflammation.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has been shown to inhibit TGF-β-induced EMT, which is a critical step in cancer metastasis. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has also been shown to inhibit the growth of breast cancer cells and enhance the efficacy of chemotherapy drugs. In fibrosis, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has been shown to inhibit the activation of myofibroblasts, which are the key cells involved in the development of fibrosis. In inflammation, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-11(2)18(23)21-15-9-8-13(10-17(15)27-4)20-19(24)14-6-5-7-16(12(14)3)22(25)26/h5-11H,1-4H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKUMOXMNRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-methyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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